molecular formula C12H7BrClN3O2S B11781188 2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B11781188
M. Wt: 372.63 g/mol
InChI Key: LHWLHSRPSBYWLN-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially yielding dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base and a suitable solvent.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated pyrrolo[2,3-b]pyrazine derivatives.

    Substitution: Functionalized pyrrolo[2,3-b]pyrazine derivatives with various substituents.

Scientific Research Applications

Chemistry: 2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery research.

Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

5-(benzenesulfonyl)-2-bromo-7-chloropyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S/c13-10-6-15-12-11(16-10)9(14)7-17(12)20(18,19)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWLHSRPSBYWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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